molecular formula C12H9ClN4OS B13377340 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B13377340
M. Wt: 292.74 g/mol
InChI Key: SQUUZMFLEULGHS-UHFFFAOYSA-N
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Description

4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with chloroanilino, hydroxy, methylsulfanyl, and carbonitrile groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloroaniline, which is then subjected to various reactions to introduce the hydroxy, methylsulfanyl, and carbonitrile groups. The process may involve:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

4-(4-chloroanilino)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9ClN4OS/c1-19-12-16-10(9(6-14)11(18)17-12)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,15,16,17,18)

InChI Key

SQUUZMFLEULGHS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C#N)NC2=CC=C(C=C2)Cl

solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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